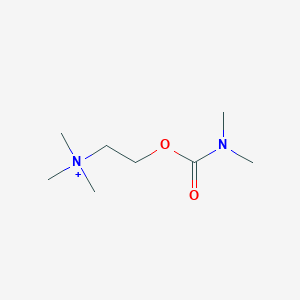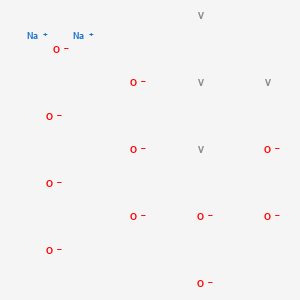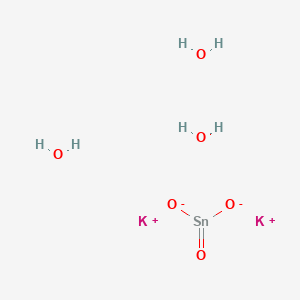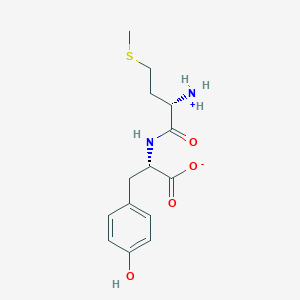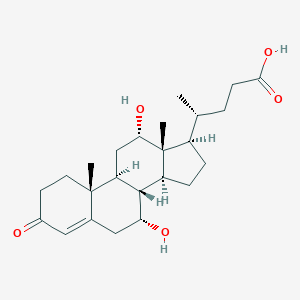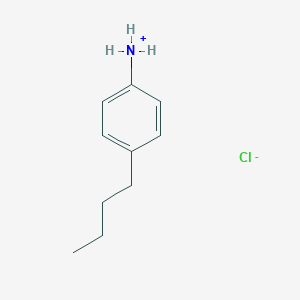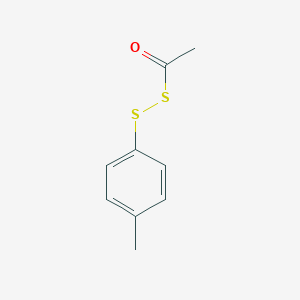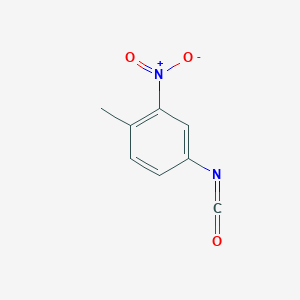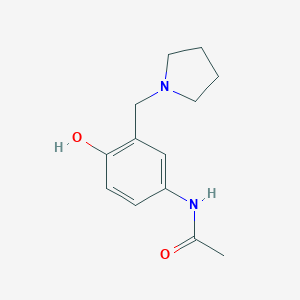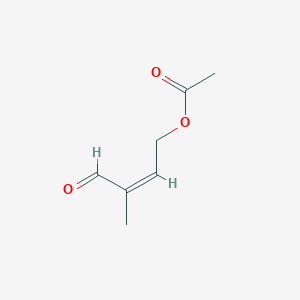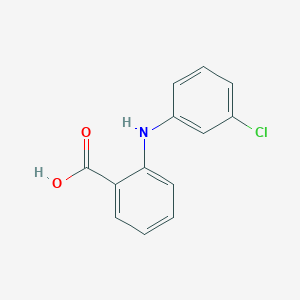
2-((3-Chlorophenyl)amino)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-((3-Chlorophenyl)amino)benzoic acid and its analogs typically involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, the synthesis of related compounds often employs methods such as direct aromatic substitution, amide formation, and carboxylation reactions. These processes are crucial for introducing functional groups that define the chemical behavior of the final product (Zhoujin et al., 2022).
Molecular Structure Analysis
The molecular structure of 2-((3-Chlorophenyl)amino)benzoic acid is characterized by the presence of a benzene ring substituted with an amino group and a chlorophenyl group, linked through a carboxylic acid moiety. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of these functional groups and their impact on the compound's physical and chemical properties. For example, studies on related compounds have shown that the spatial arrangement of substituents affects the compound's ability to form polymorphs and cocrystals, which is significant for its physical characteristics and applications (Kennard, Smith, & Katekar, 1982).
Chemical Reactions and Properties
2-((3-Chlorophenyl)amino)benzoic acid participates in various chemical reactions, reflecting its reactive amino and carboxylic acid groups. These reactions include amide bond formation, esterification, and nucleophilic substitution, which can be utilized to synthesize a wide range of derivatives with diverse chemical and biological activities. The presence of the chlorophenyl group also allows for further functionalization through substitution reactions, expanding the compound's utility in synthetic chemistry (Yuasa, Yuasa, & Tsuruta, 1998).
Physical Properties Analysis
The physical properties of 2-((3-Chlorophenyl)amino)benzoic acid, such as melting point, solubility, and crystalline form, are influenced by its molecular structure. Polymorphism, the ability of a compound to exist in more than one crystalline form, is of particular interest as it can affect the material's stability, solubility, and dissolution rate. Research into related compounds highlights the significance of molecular interactions, such as hydrogen bonding and π-π stacking, in determining these physical properties (Dokorou et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-((3-Chlorophenyl)amino)benzoic acid are defined by its functional groups. The amino group makes it a potential ligand for metal coordination, while the carboxylic acid group allows for reactions typical of carboxylic acids, such as decarboxylation and formation of acyl chlorides. These properties are essential for the compound's reactivity and its potential applications in developing new materials and catalysts (Charanya, Sampathkrishnan, & Balamurugan, 2019).
Aplicaciones Científicas De Investigación
Pharmaceutical Applications :
- Analogs of 2-((3-Chlorophenyl)amino)benzoic acid, like 2-((2,6-Dichlorophenyl)amino)benzoic acid, have potential as non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).
- Novel fluorescence probes based on derivatives of benzoic acid have been developed for selectively detecting highly reactive oxygen species, which are crucial in biological and chemical applications (Setsukinai et al., 2003).
Environmental Science :
- Studies on the photodecomposition of chlorobenzoic acids, including 3-chlorobenzoic acid, have shown their transformation into hydroxybenzoic acids and benzoic acid under UV light, indicating potential environmental degradation pathways (Crosby & Leitis, 1969).
Material Science :
- Polyaniline doped with benzoic acid and substituted benzoic acids, including 2-chlorobenzoic acid, has been explored for its properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).
- Research on heteroleptic Hg(II) complexes involving benzoic acid and its derivatives, including 3-amino benzoic acid, has shed light on their photophysical properties, potentially useful in material sciences (Mobin et al., 2016).
Biotechnology :
- The compound has been used in biosynthesis studies, such as the microbial production of 3-amino-benzoic acid from glucose, demonstrating its relevance in metabolic engineering (Zhang & Stephanopoulos, 2016).
Analytical Chemistry :
- Fluorescein-based dyes derived from 2-chlorobenzoic acid have been developed for sensing biological Zn(II), indicating applications in analytical chemistry (Nolan et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMWPVYEBVFZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157792 | |
| Record name | Benzoic acid, 2-((3-chlorophenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chlorophenyl)amino)benzoic acid | |
CAS RN |
13278-36-9 | |
| Record name | 2-[(3-Chlorophenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(m-Chlorophenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13278-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-((3-chlorophenyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(3-chlorophenyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(M-CHLOROPHENYL)ANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9LF7L96X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



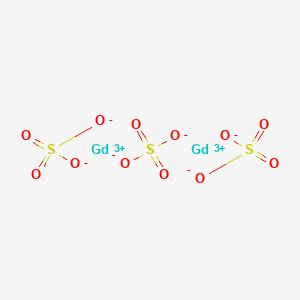
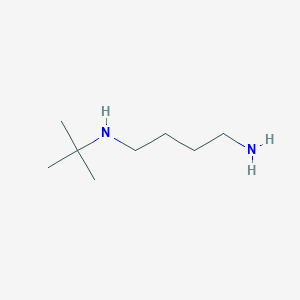
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
